molecular formula C5H5FOS B13979392 5-Fluoro-3-thiophenemethanol

5-Fluoro-3-thiophenemethanol

Katalognummer: B13979392
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: ALUBOLNDYNMEIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-thiophenemethanol: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorine atom and a hydroxymethyl group in the 3-position of the thiophene ring makes this compound a unique and valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-thiophenemethanol can be achieved through several methods. One common approach involves the fluorination of 3-thiophenemethanol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 5-Fluoro-3-thiophenemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 5-Fluoro-3-thiophenemethane.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: 5-Fluoro-3-thiophenecarboxaldehyde or 5-Fluoro-3-thiophenecarboxylic acid.

    Reduction: 5-Fluoro-3-thiophenemethane.

    Substitution: Various substituted thiophenemethanol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Fluoro-3-thiophenemethanol is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a marker in various analytical techniques.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique properties may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-thiophenemethanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biomolecules.

Vergleich Mit ähnlichen Verbindungen

  • 5-Fluoro-2-thiophenemethanol
  • 3-Thiophenemethanol
  • 2-Thiophenemethanol

Comparison: 5-Fluoro-3-thiophenemethanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group. This configuration imparts distinct chemical and biological properties compared to its analogs. For example, 5-Fluoro-2-thiophenemethanol has the fluorine atom in a different position, leading to variations in reactivity and application potential.

Eigenschaften

Molekularformel

C5H5FOS

Molekulargewicht

132.16 g/mol

IUPAC-Name

(5-fluorothiophen-3-yl)methanol

InChI

InChI=1S/C5H5FOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2

InChI-Schlüssel

ALUBOLNDYNMEIU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=C1CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.